(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Arndt-Eistert homologation protocol is often employed to achieve enantiomerically pure N-Fmoc-protected amino acids. This method involves the conversion of commercially available N-Fmoc-protected α-amino acids to β-amino acids in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Large-scale synthesis often involves the use of automated peptide synthesizers and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of protein interactions and enzyme mechanisms.
Industry: It is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, ensuring the formation of the desired peptide sequence.
Comparison with Similar Compounds
When compared to similar compounds, (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid stands out due to its unique structural features and functional groups. Similar compounds include other Fmoc-protected amino acids and related oxane derivatives.
List of Similar Compounds
N-Fmoc-protected α-amino acids
N-Fmoc-protected β-amino acids
Other oxane derivatives
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of organic chemistry and beyond.
Properties
IUPAC Name |
(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-12-19(17)22-21(25)27-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLZAILEWKVJW-MJGOQNOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.